3-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
3-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a chromenyl-thiazolyl moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as coumarins and indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have been tested for various biological properties, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Mode of Action
Based on the biological activities of structurally similar compounds, it can be inferred that the compound may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
For instance, indole derivatives have been reported to possess diverse biological activities, indicating their involvement in multiple biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . Thiazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Similar compounds have shown significant effects on various types of cells and cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown reasonable neuroprotectivity and toxicity activities against H2O2-induced PC12 cell lines .
Dosage Effects in Animal Models
Similar compounds have shown high potency against various cell lines at different concentrations .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds have been found to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds have been found to be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromenyl-thiazolyl intermediate, which is then reacted with a brominated benzamide derivative. The reaction conditions often include the use of dry solvents such as dimethylformamide (DMF) and bases like triethylamine (TEA) to facilitate the coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: The compound can be reduced to modify the chromenyl or thiazolyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
3-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-[4-(2-oxochromen-3-yl)phenyl]benzamide
- 3-bromo-N-(pyridin-3-yl)benzamide
- 4-bromo-N-[3-(2-oxochromen-3-yl)phenyl]benzamide
Uniqueness
Compared to similar compounds, 3-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide stands out due to its unique combination of a chromenyl-thiazolyl moiety and a brominated benzamide group.
Properties
IUPAC Name |
3-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrN2O3S/c20-13-6-3-5-12(8-13)17(23)22-19-21-15(10-26-19)14-9-11-4-1-2-7-16(11)25-18(14)24/h1-10H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKXHGQEJYIHRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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